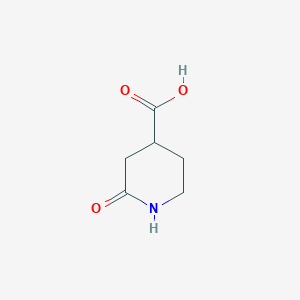

2-Oxopiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZYLQVOHBJVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717464 | |

| Record name | 2-Oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24537-50-6 | |

| Record name | 2-Oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxopiperidine-4-carboxylic Acid from Glutamic Acid

This guide provides a comprehensive overview of the synthetic pathways for converting L-glutamic acid, a readily available and inexpensive starting material, into the valuable chiral building block, 2-oxopiperidine-4-carboxylic acid. This piperidinone derivative is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the primary synthetic routes.

Introduction: The Significance of this compound

The 2-oxopiperidine (or δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The incorporation of a carboxylic acid at the 4-position introduces a crucial functional handle for further molecular elaboration, while the inherent chirality, derived from the parent L-glutamic acid, is often essential for biological activity. The development of robust and scalable synthetic routes to enantiomerically pure this compound is therefore of significant interest to researchers in drug discovery and development.

Core Synthetic Strategy: From Amino Acid to Heterocycle

The most common and efficient synthetic approach to this compound from L-glutamic acid involves a two-step process:

-

Cyclization: The initial step is the intramolecular cyclization of L-glutamic acid to form (S)-5-oxopyrrolidine-2-carboxylic acid, commonly known as L-pyroglutamic acid.

-

Ring Expansion/Reduction: The five-membered pyroglutamic acid ring is then converted to the six-membered 2-oxopiperidine ring. This is the most challenging step and can be approached through various reductive methodologies.

This guide will focus on the practical execution of this strategy, providing detailed protocols and mechanistic insights.

Part 1: Synthesis of the Key Intermediate: L-Pyroglutamic Acid

The formation of L-pyroglutamic acid from L-glutamic acid is a dehydration reaction that results in the formation of a lactam. This process can occur spontaneously under thermal conditions or be facilitated by acid catalysis.

Experimental Protocol: Thermal Cyclization of L-Glutamic Acid

This protocol describes a straightforward method for the preparation of L-pyroglutamic acid.

Materials:

-

L-Glutamic Acid

-

Water

-

Heating mantle and round-bottom flask with reflux condenser

-

Crystallization dish

Procedure:

-

A slurry of L-glutamic acid in a minimal amount of water is heated to 135-140°C.

-

The mixture is maintained at this temperature for 2-3 hours, during which the glutamic acid will dissolve and then slowly solidify as pyroglutamic acid is formed.

-

The reaction is monitored for the cessation of water evolution.

-

The resulting solid mass is cooled, and the crude L-pyroglutamic acid is recrystallized from water to yield a pure product.

Trustworthiness: This method is well-established and provides high yields of L-pyroglutamic acid. The primary consideration is careful temperature control to avoid decomposition.

Diagram: Cyclization of L-Glutamic Acid

Chiral Synthesis of 2-Oxopiperidine-4-carboxylic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the primary strategies for the chiral synthesis of 2-Oxopiperidine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] Recognizing the critical importance of stereochemistry in pharmacology, this document delves into three principal methodologies: leveraging the chiral pool, asymmetric hydrogenation, and enzymatic resolution. Each section offers a detailed exploration of the theoretical underpinnings, practical considerations, and step-by-step protocols. The guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and actionable insights for the stereoselective synthesis of this important molecule.

Introduction: The Significance of Chiral this compound

The 2-oxopiperidine (or δ-valerolactam) ring system is a prevalent motif in a wide array of natural products and pharmacologically active compounds. The incorporation of a carboxylic acid at the 4-position introduces a key functional handle for further molecular elaboration, making this compound a versatile building block.[1] The chirality at the C4 position is of paramount importance, as the stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of this compound is a critical endeavor in modern pharmaceutical research.

This guide will explore the following key strategies for achieving high enantiopurity in the synthesis of this compound:

-

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the chiral center.

-

Enzymatic Resolution: Separating a racemic mixture of enantiomers using stereoselective enzymes.

Chiral Pool Synthesis: A Nature-Inspired Approach

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. Synthesis starting from these materials can be a highly efficient way to produce enantiomerically pure target molecules. For the synthesis of this compound, L-glutamic acid is an ideal and readily available chiral starting material.

Rationale and Mechanistic Considerations

The synthesis of this compound from L-glutamic acid leverages the inherent chirality of the starting material to establish the desired stereocenter at the C4 position of the target molecule. The key transformation involves the cyclization of a glutamic acid derivative to form the six-membered lactam ring. The stereochemistry of the final product is directly dictated by the stereochemistry of the starting L-glutamic acid.

A plausible synthetic pathway involves the selective reduction of the γ-carboxylic acid of a protected L-glutamic acid to an alcohol, followed by activation of the alcohol (e.g., as a tosylate or mesylate) and subsequent intramolecular nucleophilic substitution by the protected amine to form the piperidinone ring.

Proposed Experimental Workflow

Caption: Proposed workflow for the chiral pool synthesis of (S)-2-Oxopiperidine-4-carboxylic acid from L-glutamic acid.

Generalized Step-by-Step Protocol

Disclaimer: The following is a generalized protocol based on established organic synthesis principles. Specific reaction conditions may require optimization.

-

Protection of L-Glutamic Acid:

-

Protect the amino group of L-glutamic acid, for example, as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative.

-

Protect the α-carboxylic acid, for instance, as a benzyl ester.

-

-

Selective Reduction:

-

Selectively reduce the γ-carboxylic acid of the protected glutamic acid to the corresponding alcohol. This can often be achieved using borane reagents like borane-tetrahydrofuran complex (BH₃·THF).

-

-

Hydroxyl Group Activation:

-

Activate the resulting primary alcohol as a good leaving group, for example, by converting it to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

-

-

Intramolecular Cyclization:

-

Treat the activated intermediate with a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the protected amine, which then acts as an intramolecular nucleophile to displace the leaving group and form the 2-oxopiperidine ring.

-

-

Deprotection:

-

Remove the protecting groups to yield the final (S)-2-Oxopiperidine-4-carboxylic acid. For example, Boc and benzyl groups can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) or through hydrogenolysis.

-

Asymmetric Hydrogenation: Catalytic Enantioselectivity

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. This method involves the reduction of a prochiral unsaturated substrate using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of this compound, a suitable precursor would be 2-oxo-1,4,5,6-tetrahydropyridine-4-carboxylic acid.

Principles and Catalyst Selection

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center (commonly rhodium or ruthenium). The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Proposed Experimental Workflow

Caption: General workflow for the asymmetric hydrogenation approach.

Generalized Step-by-Step Protocol

-

Preparation of the Precursor:

-

Synthesize the prochiral precursor, 2-oxo-1,4,5,6-tetrahydropyridine-4-carboxylic acid, through known synthetic routes.

-

-

Asymmetric Hydrogenation Reaction:

-

In a high-pressure reactor, dissolve the precursor in a suitable solvent (e.g., methanol, ethanol).

-

Add a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DIPAMP, BINAP).

-

Pressurize the reactor with hydrogen gas (the pressure will need to be optimized).

-

Stir the reaction at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).

-

-

Work-up and Purification:

-

Carefully depressurize the reactor.

-

Remove the catalyst by filtration through a pad of celite or silica gel.

-

Evaporate the solvent and purify the product by crystallization or chromatography.

-

Determine the enantiomeric excess using chiral HPLC or GC.

-

Enzymatic Resolution: Biocatalytic Separation

Enzymatic resolution is a technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture of enantiomers. This can be achieved by selectively transforming one enantiomer into a different compound, which can then be separated from the unreacted enantiomer.

Rationale and Enzyme Selection

For the resolution of racemic this compound, a lipase or esterase could be employed to selectively hydrolyze a racemic ester derivative. For example, one enantiomer of the methyl or ethyl ester of this compound might be a good substrate for the enzyme, while the other is not. This would result in a mixture of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer), which can be separated based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions).

Proposed Experimental Workflow

Caption: Workflow for the enzymatic resolution of a racemic ester of this compound.

Generalized Step-by-Step Protocol

-

Preparation of the Racemic Ester:

-

Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods.

-

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester in a buffered aqueous solution.

-

Add the selected lipase or esterase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435).[2]

-

Stir the mixture at a controlled temperature and pH. Monitor the progress of the reaction by HPLC to determine the extent of hydrolysis. Aim for approximately 50% conversion for optimal resolution.

-

-

Separation of Enantiomers:

-

Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme).

-

Perform an acid-base extraction. For example, acidify the mixture to protonate the newly formed carboxylic acid, which may allow for its extraction into an organic solvent, leaving the unreacted ester in the aqueous phase (or vice versa depending on solubilities).

-

-

Isolation and Characterization:

-

Isolate the separated ester and carboxylic acid.

-

The ester can be hydrolyzed to the corresponding carboxylic acid if desired.

-

Determine the enantiomeric purity of both the recovered ester and the carboxylic acid using chiral HPLC.

-

Data Summary and Comparison of Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Chiral Pool Synthesis | L-Glutamic Acid | Standard organic reagents | Predictable stereochemistry, readily available starting material. | Can involve multiple steps, protecting group chemistry may be required. |

| Asymmetric Hydrogenation | Prochiral unsaturated precursor | Chiral Rh or Ru catalysts, H₂ | High enantioselectivity, atom economical. | Requires specialized high-pressure equipment, catalysts can be expensive. |

| Enzymatic Resolution | Racemic this compound ester | Lipases, esterases | High stereoselectivity, mild reaction conditions. | Maximum theoretical yield of a single enantiomer is 50%, requires separation of products. |

Conclusion

The chiral synthesis of this compound can be effectively achieved through several distinct strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the equipment and expertise available. Chiral pool synthesis offers a reliable route with predictable stereochemistry. Asymmetric hydrogenation provides an elegant and efficient method for large-scale production, provided a suitable catalyst can be identified. Enzymatic resolution is a powerful tool for obtaining high enantiopurity, particularly when a racemic mixture is readily accessible. Further research and process optimization within each of these areas will continue to enhance the accessibility of this important chiral building block for the advancement of pharmaceutical research and development.

References

An In-depth Technical Guide to 2-Oxopiperidine-4-carboxylic Acid: Chemical Properties and Reactivity

Introduction

2-Oxopiperidine-4-carboxylic acid, a heterocyclic compound, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid, chiral scaffold, incorporating both a lactam and a carboxylic acid functionality, presents a unique and versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, making it a valuable building block for novel therapeutic agents, including HIV protease inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 143.14 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 24537-50-6 | --INVALID-LINK--[1] |

| pKa (Predicted) | 4.62 ± 0.20 | --INVALID-LINK--[2] |

| Solubility | 89 g/L (25 °C) | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK--[3] |

Spectroscopic Data

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (lactam and carboxylic acid), and the four carbons of the piperidine ring. Based on data for (S)-4-oxopiperidine-2-carboxylic acid, the lactam carbonyl is expected to resonate around 170-175 ppm, and the carboxylic acid carbonyl in a similar region.[4] The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. An online prediction tool suggests the following approximate chemical shifts for this compound:

-

C2 (C=O, lactam): ~175 ppm

-

C6: ~45 ppm

-

C5: ~25 ppm

-

C4: ~40 ppm

-

C3: ~30 ppm

-

COOH: ~175 ppm

Synthesis of this compound

The synthesis of the 2-oxopiperidine scaffold is often achieved through a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5] This is a robust and widely used method for the formation of five- and six-membered rings.[5]

Synthetic Workflow: Dieckmann Condensation

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Detailed Experimental Protocol: Synthesis via Dieckmann Condensation

Materials:

-

Diethyl 2-aminopentanedioate

-

Acetic anhydride

-

Sodium ethoxide (NaOEt)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Acetylation: To a solution of diethyl 2-aminopentanedioate (1.0 equiv) in a suitable solvent, add acetic anhydride (1.1 equiv). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain diethyl N-acetyl-2-aminopentanedioate.

-

Dieckmann Condensation: To a refluxing solution of sodium ethoxide (1.2 equiv) in anhydrous toluene, add a solution of diethyl N-acetyl-2-aminopentanedioate (1.0 equiv) in anhydrous toluene dropwise over 1 hour. Continue refluxing for an additional 4-6 hours.[5]

-

Work-up and Cyclization: Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-oxopiperidine-4-carboxylate.

-

Hydrolysis and Decarboxylation: To the crude ethyl 2-oxopiperidine-4-carboxylate, add a 6M aqueous solution of HCl. Reflux the mixture for 4-6 hours.

-

Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Chemical Reactivity

The bifunctional nature of this compound provides two primary sites for chemical modification: the carboxylic acid group and the lactam functionality.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Esterification is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or to create a reactive intermediate for further transformations.

-

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically performed under reflux to drive the equilibrium towards the ester product.

-

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 equiv) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equiv).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-oxopiperidine-4-carboxylate.

The formation of an amide bond is a crucial transformation in the synthesis of peptides and other biologically active compounds. This is typically achieved using a coupling agent to activate the carboxylic acid.

-

Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used to facilitate amide bond formation.

-

Uronium/Aminium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that often lead to higher yields and shorter reaction times.

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv) in anhydrous DCM.

-

Add DIPEA (2.0 equiv) to the mixture and stir at room temperature for 15 minutes.

-

Add benzylamine (1.1 equiv) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-benzyl-2-oxopiperidine-4-carboxamide.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] This transformation opens up further synthetic possibilities for derivatization of the resulting hydroxyl group.

Materials:

-

Methyl 2-oxopiperidine-4-carboxylate (ester protection is necessary)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

To a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with diethyl ether.

-

Combine the filtrate and washes, and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)piperidin-2-one.

Reactions of the Lactam Functionality

The lactam nitrogen of the 2-oxopiperidine ring can also be functionalized, although it is less nucleophilic than a typical amine. These reactions often require prior protection of the carboxylic acid group to prevent intramolecular side reactions.

N-alkylation of the lactam can be achieved using a suitable alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the amide proton without causing unwanted side reactions.

Materials:

-

Methyl 2-oxopiperidine-4-carboxylate

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: NaH is highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 equiv) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain methyl 1-benzyl-2-oxopiperidine-4-carboxylate.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for a wide array of chemical transformations, enabling the creation of diverse and complex molecular structures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the development of novel therapeutics and other advanced materials.

References

Biological activity of 2-Oxopiperidine-4-carboxylic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Oxopiperidine-4-carboxylic Acid and its Derivatives

Abstract

The this compound scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both a lactam and a carboxylic acid functional group, provides a unique conformational constraint and multiple points for chemical derivatization. This bifunctionality makes it a valuable building block for the synthesis of complex molecules with diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental evaluation of this compound and its derivatives. We will delve into their roles as modulators of key biological targets, including bacterial DNA gyrase, HIV protease, nociceptin receptors, and peroxisome proliferator-activated receptors (PPARs), offering field-proven insights and detailed methodologies for their investigation.

The this compound Core: A Privileged Scaffold

This compound (CAS 24537-50-6) is a non-proteinogenic amino acid analogue.[1] The lactam ring constrains the geometry of the molecule, while the carboxylic acid moiety serves as a critical interaction point with biological targets, often mimicking natural amino acid residues, and enhances aqueous solubility.[2][3] Its derivatives are frequently employed in pharmaceutical research as key intermediates in the synthesis of novel therapeutic agents.[2]

The core structure can be synthesized through various routes, often starting from commercially available materials like diethyl ethylmalonate or employing chiral synthesis strategies from α-amino acids to yield enantiomerically pure products.[4][5] The versatility of the scaffold lies in the ability to modify the carboxylic acid (e.g., forming amides or esters), the lactam nitrogen, and the piperidine ring itself, leading to a wide chemical space for exploration.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

A prominent application of the piperidine-4-carboxylic acid core is in the development of novel antibacterial agents. Specifically, piperidine-4-carboxamides have emerged as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[6]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair.[7] It introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome and relieving torsional stress during replication. Piperidine-4-carboxamides inhibit the supercoiling activity of DNA gyrase, leading to DNA damage and ultimately bacterial cell death.[8] Genetic studies suggest these compounds bind to the GyrA subunit, displaying a binding mode similar to other NBTIs like gepotidacin.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperidine-4-carboxamide scaffold has yielded potent inhibitors against Mycobacterium abscessus, an intrinsically drug-resistant pathogen.[9]

-

Hit Compound (MMV688844): The initial hit compound, identified from the Pathogen Box library, demonstrated a Minimum Inhibitory Concentration (MIC) against M. abscessus.[9]

-

Lead Optimization: Substitution on the phenyl ring of the carboxamide was found to be critical. Adding a trifluoromethyl (TFM) group at the 4-position of the phenyl moiety (compound 844-TFM ) resulted in a nearly 10-fold increase in whole-cell activity (MIC = 1.5 µM) and enzymatic inhibition (IC₅₀ = 1.5 µM).[9] Moving the TFM group to the 3-position, however, led to reduced potency, highlighting the importance of substituent placement for optimal target engagement.[9]

Quantitative Biological Data

| Compound | R-group (Phenyl) | M. abscessus MIC (µM)[9] | DNA Gyrase IC₅₀ (µM)[9] |

| 844 | 4-Cl | 12.5 | > 50 |

| 844-TFM | 4-CF₃ | 1.5 | 1.5 |

| 9f | 3-CF₃ | 12.5 | N/A |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The different topological forms of the DNA are then separated by agarose gel electrophoresis.

Workflow Diagram

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Methodology: [3]

-

Reaction Setup: On ice, prepare a master mix containing 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.2 µg per reaction), and nuclease-free water.

-

Compound Addition: Aliquot the master mix into microfuge tubes. Add the test compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Include a solvent-only control (negative control) and a known inhibitor like ciprofloxacin (positive control).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube. The amount of enzyme should be just enough to fully supercoil the DNA in the negative control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA bands under a UV transilluminator. Inhibitory activity is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control.

Antiviral Activity: HIV-1 Protease Inhibition

Derivatives of the piperidine scaffold have been instrumental in the design of potent HIV-1 protease inhibitors (PIs). The piperidine moiety often serves as a P2-ligand, interacting with the S2 subsite of the viral protease.[10]

Mechanism of Action: Blocking Viral Maturation

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into their functional protein components. This cleavage is a critical step in the viral life cycle, enabling the maturation of infectious virions. PIs are competitive inhibitors that bind to the active site of the protease, preventing polyprotein processing and resulting in the production of immature, non-infectious viral particles.[11]

Structure-Activity Relationship (SAR) Insights

A series of PIs incorporating piperidine analogues as P2-ligands and a cyclopropyl group as the P1'-ligand demonstrated potent enzymatic inhibition.[10]

-

Stereochemistry is Key: Inhibitors with an (R)-configuration at the 3-position of the piperidine ring were significantly more potent than their (S)-enantiomers. For example, compound 22a ((R)-piperidine-3-carboxamide) was over 100-fold more potent than its (S)-counterpart 23a .[10]

-

N-Substitution: Methylation of the piperidine nitrogen generally led to a decrease in activity, suggesting that the NH group may be involved in a crucial hydrogen bonding interaction within the S2 pocket of the protease.[10]

-

P2' Ligand: A 4-methoxyphenylsulfonamide as the P2' ligand was found to be optimal for activity in this series.[10]

Quantitative Biological Data

| Compound | P2-Ligand | P2'-Ligand | HIV-1 Protease IC₅₀ (nM)[10] |

| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 |

| 23a | (S)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | >450 |

| 24a | (R)-N-Me-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 10.7 |

| Darunavir | (Reference Drug) | N/A | 3.12 |

Experimental Protocol: FRET-Based HIV-1 Protease Assay

This is a common high-throughput method to measure protease activity. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the peptide by the protease separates the pair, resulting in an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the FRET peptide substrate, and purified recombinant HIV-1 protease.

-

Compound Plating: In a microplate (e.g., 384-well), serially dilute the test compounds to the desired concentrations.

-

Enzyme and Substrate Addition: Add the HIV-1 protease to the wells containing the compounds and incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Neuromodulatory and Analgesic Potential: Nociceptin Receptor Ligands

The piperidine core is found in ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a member of the opioid receptor family.[12] NOP receptor activation has complex effects on pain, anxiety, and other CNS functions, making it an attractive target for novel therapeutics.[13]

Signaling Pathway of the Nociceptin Receptor

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[14]

-

Ligand Binding: An agonist binds to the NOP receptor.

-

G Protein Activation: The receptor activates the Gαi/o protein, causing the dissociation of the Gα and Gβγ subunits.

-

Downstream Effects:

-

Other Pathways: The NOP receptor can also activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[16]

NOP Receptor Signaling Diagram

Caption: Simplified NOP receptor signaling cascade.

Therapeutic Application: Antitussive Activity

NOP receptor agonists have shown potent antitussive (anti-cough) effects in animal models, suggesting a new therapeutic avenue for cough treatment that may lack the side effects of traditional opioid-based antitussives.[17]

Experimental Protocol: Capsaicin-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Step-by-Step Methodology: [17]

-

Animal Acclimatization: Acclimate conscious, unrestrained guinea pigs in a whole-body plethysmograph.

-

Drug Administration: Administer the test compound (e.g., a NOP agonist) via the desired route (e.g., oral, subcutaneous).

-

Cough Induction: After a set pre-treatment time, expose the animals to an aerosolized solution of capsaicin (a known tussigenic agent) for a fixed duration.

-

Cough Measurement: Record the characteristic cough sounds and changes in pressure within the plethysmograph during the exposure period.

-

Data Analysis: Quantify the number of coughs for each animal. Compare the cough count in the drug-treated group to a vehicle-treated control group to determine the percentage of cough inhibition. The specificity can be confirmed by pre-treating with a NOP antagonist, which should block the antitussive effect.[17]

Metabolic Regulation: PPARα/γ Agonism

Piperidine-4-carboxylic acid derivatives have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are master regulators of lipid and glucose metabolism.

Mechanism of Action

PPARs are ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits coactivators to initiate the transcription of genes involved in:

-

PPARα: Fatty acid oxidation, lipid transport.

-

PPARγ: Adipocyte differentiation, fatty acid storage, and glucose homeostasis.[18]

Dual agonists are sought for the comprehensive treatment of metabolic syndrome, simultaneously addressing dyslipidemia (via PPARα) and insulin resistance (via PPARγ).

Experimental Protocol: PPAR Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of a specific PPAR isoform.

Step-by-Step Methodology: [19][20]

-

Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:

-

An expression plasmid for a chimeric receptor (e.g., the ligand-binding domain of human PPARα fused to the DNA-binding domain of GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or a known reference agonist (e.g., GW7647 for PPARα).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to a control and plot the response against the compound concentration to determine the EC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold and its close relatives represent a remarkably fruitful starting point for the design of potent and selective modulators of diverse biological targets. The inherent structural features of this core, combined with its synthetic tractability, have enabled the development of promising lead compounds in antibacterial, antiviral, neuromodulatory, and metabolic disease research. The detailed protocols and SAR insights provided in this guide serve as a foundation for researchers in the field. Future efforts will likely focus on leveraging advanced computational methods for more precise ligand design, exploring new biological targets for this privileged scaffold, and optimizing the pharmacokinetic and safety profiles of existing lead series to translate these promising research compounds into clinically effective therapeutics.

References

- 1. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Research Compound [benchchem.com]

- 3. topogen.com [topogen.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring SCH 225288: A NOP Receptor Agonist's Antitussive Efficacy in Animal Models [synapse.patsnap.com]

- 18. raybiotech.com [raybiotech.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: 2-Oxopiperidine-4-carboxylic Acid as a Constrained Amino Acid Analog

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutic agents due to their high potency, selectivity, and relatively low toxicity. However, their clinical utility is often hampered by poor metabolic stability and high conformational flexibility. The inherent "floppiness" of linear peptides means they expend a significant entropic penalty upon binding to their target, leading to reduced affinity. Furthermore, this flexibility makes them susceptible to proteolytic degradation.

A primary strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1][2] By restricting the available conformational space, medicinal chemists can pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, increasing stability against proteases, and improving selectivity for the target receptor.[1][2] This guide focuses on a specific and valuable tool in this endeavor: 2-oxopiperidine-4-carboxylic acid , a lactam-based cyclic scaffold that serves as a constrained analog of proteinogenic amino acids.

The this compound Scaffold: A Structural Overview

This compound, also known as 4-carboxy-δ-valerolactam, is a bifunctional heterocyclic compound.[3] Its structure is characterized by a six-membered piperidone ring containing a lactam (an internal cyclic amide) and a carboxylic acid functional group at the 4-position.

This unique architecture provides several key features that make it an attractive building block for peptidomimetic design:

-

Rigidity: The cyclic nature of the piperidone ring significantly reduces the number of rotatable bonds compared to a linear amino acid, thus constraining the backbone dihedral angles.

-

Defined Stereochemistry: The chiral center at the C4 position allows for the synthesis of enantiomerically pure (R)- and (S)-isomers, enabling precise spatial orientation of the carboxylic acid group, which mimics the Cα-carboxyl of a natural amino acid.

-

Versatile Chemistry: The lactam nitrogen and the C4-carboxylic acid provide two distinct points for chemical modification and incorporation into a growing peptide chain using standard synthetic methodologies.

Below is a diagram illustrating the fundamental structure of this compound.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of substituted piperidones is a well-established field in organic chemistry. For the specific purpose of creating a constrained amino acid analog, stereocontrol is paramount. A logical and efficient approach is to utilize the "chiral pool," starting from readily available and enantiomerically pure natural amino acids. L-glutamic acid is an ideal starting material for the synthesis of (S)-2-oxopiperidine-4-carboxylic acid.

Conceptual Synthetic Workflow from L-Glutamic Acid

The following workflow outlines a plausible, high-level strategy for the stereoselective synthesis. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter at C4.

Caption: Conceptual workflow for chiral pool synthesis.

Detailed Experimental Protocol (Illustrative Racemic Synthesis)

While a stereoselective synthesis is ideal, a robust racemic synthesis provides the foundational chemistry and allows for subsequent chiral resolution if required. The following protocol is an illustrative method adapted from established piperidone syntheses.

Objective: To synthesize racemic this compound.

Materials:

-

Diethyl glutaconate

-

Ammonia (in ethanol)

-

Sodium ethoxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl glutaconate in absolute ethanol. Add a solution of ammonia in ethanol. The ammonia acts as the nucleophile in a conjugate addition to the α,β-unsaturated ester.

-

Dieckmann Cyclization: To the reaction mixture from Step 1, add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux. The strong base will deprotonate the α-carbon of one ester group, which then attacks the carbonyl of the other ester group, forming the six-membered ring.

-

Hydrolysis and Decarboxylation: After cooling, the reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then heated to reflux. The acidic conditions hydrolyze the remaining ester to a carboxylic acid and promote decarboxylation of the β-keto acid intermediate, yielding the 4-carboxy-2-piperidone.

-

Workup and Purification: The reaction mixture is cooled and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the final product should be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of starting materials.

-

Mass Spectrometry: To verify the molecular weight (143.14 g/mol ).

-

Melting Point Analysis: To assess purity.

Conformational Properties and Role as a β-Turn Mimetic

The therapeutic value of this compound lies in its ability to rigidly control the peptide backbone conformation. Based on extensive studies of related 4-substituted piperidines and piperidones, the six-membered ring of this analog is expected to adopt a stable chair conformation .

In this chair conformation, the substituent at the C4 position (the connection to the rest of the peptide chain) can exist in either an axial or equatorial orientation. The energetic preference for one over the other dictates the overall topology of the peptide.

Induction of β-Turns

One of the most important secondary structures in protein recognition and interaction is the β-turn . A β-turn is a region of four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This structure is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.

By replacing the i+1 and i+2 residues of a natural β-turn with a single constrained mimetic, it is possible to lock the peptide into this bioactive conformation. The geometry of this compound makes it an excellent candidate to function as a Type II' β-turn mimetic . Closely related oxazolopiperidin-2-ones have been shown to adopt stable βII' turn conformations.

Caption: Mimicking a β-turn with the constrained analog.

When incorporated into a peptide, the lactam portion of the scaffold effectively defines the φ and ψ dihedral angles, pre-organizing the backbone into a reverse turn. The carboxylic acid at the C4 position then serves as the attachment point for the C-terminal portion of the peptide.

Applications in Drug Discovery and Development

The ability to stabilize β-turns is critically important in designing peptidomimetics that target protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs), where turns are often key recognition motifs.

While specific, peer-reviewed biological data for peptides incorporating this compound is nascent in the public domain, its utility is demonstrated by its use as a key intermediate in the synthesis of potent, non-peptide small molecule inhibitors. For instance, this scaffold has been employed in the development of novel histone deacetylase (HDAC) inhibitors , which are a promising class of therapeutics for neurological disorders and cancer.[1]

Case Study: Somatostatin Analogs

A prime area for the application of β-turn mimetics is in the development of somatostatin analogs. Somatostatin is a cyclic peptide hormone that regulates a wide range of physiological functions. Its bioactive conformation is known to contain a critical β-turn. Synthetic analogs like octreotide, which stabilize this turn, have achieved significant clinical success.

The incorporation of a this compound scaffold into a somatostatin sequence could offer a novel strategy to create analogs with enhanced receptor subtype selectivity and improved pharmacokinetic profiles.

Hypothetical Data Presentation

To illustrate the potential impact of this constrained analog, the following table presents hypothetical binding affinity data for a native peptide ligand and its modified version containing a this compound (Opc) moiety to mimic a β-turn.

| Compound | Sequence | Target Receptor | Binding Affinity (Kd, nM) |

| Native Peptide | Ac-Phe-Gly-Pro -Tyr-NH₂ | Receptor X | 150 |

| Constrained Analog | Ac-Phe-(S)-Opc -Tyr-NH₂ | Receptor X | 15 |

This data is illustrative and intended to demonstrate the expected outcome of conformational constraint.

The anticipated 10-fold increase in binding affinity for the constrained analog would be attributed to the reduction in the entropic penalty of binding, as the peptide is already in its required bioactive conformation.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the design of conformationally constrained peptides. Its rigid, lactam-based structure provides a robust scaffold for mimicking β-turns, a critical secondary structure motif in biological recognition. Through chiral pool synthesis, it can be accessed in an enantiomerically pure form, allowing for precise stereochemical control in peptidomimetic design.

While its application in published peptide therapeutics is still emerging, its use in potent small molecule inhibitors highlights its value in medicinal chemistry. Future research will undoubtedly focus on the systematic incorporation of this analog into known bioactive peptides to generate next-generation therapeutics with enhanced potency, stability, and selectivity. The continued development of efficient and scalable stereoselective syntheses will be crucial to unlocking the full potential of this promising constrained amino acid analog.

References

An In-Depth Technical Guide to the Synthesis and Isolation of 2-Oxopiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2-Oxopiperidine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The presented methodology is grounded in established chemical principles, offering a robust and reproducible pathway for obtaining this key building block.

Introduction

This compound, a derivative of piperidine featuring both a lactam and a carboxylic acid functionality, represents a significant pharmacophore in the development of novel therapeutics. Its constrained cyclic structure and bifunctional nature make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This guide details a practical and efficient synthetic route, commencing from readily available starting materials and proceeding through a key glutarimide intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24537-50-6 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | 437.0 ± 38.0 °C (Predicted) |

| pKa | 4.62 ± 0.20 (Predicted) |

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a glutarimide intermediate, followed by a selective reduction of one of the two carbonyl groups. This strategy allows for a controlled and efficient construction of the target molecule.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of 2,6-Dioxopiperidine-4-carboxylic acid (Glutarimide Intermediate)

The initial step involves the cyclocondensation of triethyl methanetricarboxylate with ammonia to form the glutarimide ring system. This reaction is a well-established method for the synthesis of glutarimide derivatives.

Reaction Scheme:

Caption: Formation of the glutarimide intermediate.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl methanetricarboxylate (1 equivalent) with an excess of aqueous ammonia (e.g., 28-30% solution).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to a pH of approximately 1-2. This will precipitate the carboxylic acid product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield 2,6-Dioxopiperidine-4-carboxylic acid as a white to off-white solid.

-

Characterization Data for 2,6-Dioxopiperidine-4-carboxylic acid:

| Property | Value |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| CAS Number | 6973-55-3[2] |

| Appearance | White to off-white powder[2] |

| Melting Point | 211-213 °C[2] |

| IR (KBr, cm⁻¹) | Broad O-H stretch (3300-2500), C=O stretch (imide) ~1730 and ~1680, C=O stretch (acid) ~1710[3][4] |

| ¹H NMR (DMSO-d₆, δ) | ~12.5 (s, 1H, COOH), ~11.0 (s, 1H, NH), 2.5-3.0 (m, 3H, CH + CH₂), 2.0-2.4 (m, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, δ) | ~175 (COOH), ~172 (C=O, imide), ~171 (C=O, imide), ~40 (CH), ~30 (CH₂) |

Part 2: Selective Reduction to this compound

The second and final step is the selective reduction of one of the two imide carbonyl groups of the glutarimide intermediate to a methylene group, yielding the desired this compound. Sodium borohydride is a suitable reagent for this transformation, as it is a mild reducing agent that can selectively reduce amides and lactams under specific conditions.[5][6]

Reaction Scheme:

References

- 1. This compound | C6H9NO3 | CID 55286080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-dioxopiperidine-4-carboxylic acid | 6973-55-3 [sigmaaldrich.com]

- 3. 2,6-Dioxo-4-piperidinecarboxylic acid | C6H7NO4 | CID 237026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. Ascensus [ascensusspecialties.com]

Retrosynthetic Analysis of 2-Oxopiperidine-4-carboxylic Acid: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth retrosynthetic analysis of 2-oxopiperidine-4-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry and drug development. We will explore three primary disconnection strategies: the Dieckmann condensation, an approach originating from glutamic acid, and the hydrogenation of a pyridone precursor. For each pathway, we will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols for key transformations, and discuss the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic landscape for this important molecule.

Introduction

The 2-oxopiperidine (or δ-valerolactam) ring system is a prevalent motif in a wide array of natural products and pharmacologically active compounds. The incorporation of a carboxylic acid at the 4-position introduces a key functional handle for further molecular elaboration, making this compound a valuable building block in the synthesis of more complex chemical entities. A thorough understanding of its retrosynthetic pathways is crucial for the efficient and strategic design of novel therapeutics. This guide will dissect the target molecule to reveal logical and experimentally validated synthetic routes.

Retrosynthetic Strategy 1: The Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[1][2] For our target molecule, this translates to a disconnection of the C2-C3 bond, leading to an acyclic N-protected diester precursor.

Logical Framework & Disconnection

The core principle of this approach is the base-catalyzed intramolecular cyclization of a 1,6-diester to form a six-membered ring.[3] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester at the 3-position would yield the desired 4-substituted 2-piperidone.

subgraph Retrosynthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Ethyl 2-oxopiperidine-3,4-dicarboxylate"]; C [label="N-Protected Diethyl Ester"]; D [label="Protected Amino Malonate & Acrylate"];

end

subgraph Synthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; D_synth [label="Protected Amino Malonate & Acrylate"]; C_synth [label="N-Protected Diethyl Ester"]; B_synth [label="Ethyl 2-oxopiperidine-3,4-dicarboxylate"]; A_synth [label="this compound"];

end

linkStyle 0,1,2,4,5,6 stroke-width:2px,stroke:#4285F4,fill:none; }

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from established procedures for the synthesis of 4-piperidones.[4]

Step 1: Synthesis of the N-Protected Diester Precursor

-

To a solution of diethyl 2-(benzamido)malonate (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.

-

Cool the mixture to 0 °C and add ethyl acrylate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triester. This can be purified by column chromatography.

Step 2: Dieckmann Cyclization

-

Dissolve the purified triester (1 equivalent) in anhydrous toluene.

-

Add sodium ethoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., argon).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude cyclic β-keto ester, add a solution of aqueous hydrochloric acid (e.g., 6M).

-

Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation at the 3-position.

-

Cool the reaction mixture and adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Retrosynthetic Strategy 2: Synthesis from Glutamic Acid

Glutamic acid, a readily available and chiral starting material, provides an attractive entry point for the synthesis of substituted piperidines. This approach involves the formation of the piperidone ring through intramolecular cyclization of a suitably functionalized glutamic acid derivative.

Logical Framework & Disconnection

This strategy relies on disconnecting the N-C2 bond of the lactam, revealing a δ-amino acid precursor. This precursor can be traced back to glutamic acid, where the γ-carboxylic acid is homologated to provide the necessary carbon skeleton.

subgraph Retrosynthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound"]; F [label="δ-Amino-α-carboxypimelic acid derivative"]; G [label="N-Protected Glutamic Acid Derivative"]; H [label="L-Glutamic Acid"];

end

subgraph Synthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; H_synth [label="L-Glutamic Acid"]; G_synth [label="N-Protected Glutamic Acid Derivative"]; F_synth [label="δ-Amino-α-carboxypimelic acid derivative"]; E_synth [label="this compound"];

end

linkStyle 0,1,2,4,5,6 stroke-width:2px,stroke:#34A853,fill:none; }

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is a conceptual adaptation based on synthetic routes to related piperidine structures from glutamic acid.[5][6]

Step 1: Protection and Esterification of L-Glutamic Acid

-

Suspend L-glutamic acid (1 equivalent) in a suitable alcohol (e.g., methanol) and cool to 0 °C.

-

Add thionyl chloride (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the dimethyl ester hydrochloride salt.

-

Protect the amino group, for example, with a Boc group by reacting the hydrochloride salt with di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine in a solvent such as dichloromethane.

Step 2: Selective Reduction and Chain Extension

-

Selectively reduce the γ-ester of the N-Boc protected glutamic acid dimethyl ester to the corresponding aldehyde. This can be achieved using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

-

Perform a Wittig reaction on the resulting aldehyde with a suitable phosphorane, such as (carboethoxymethylene)triphenylphosphorane, to introduce a two-carbon extension, forming an α,β-unsaturated ester.

Step 3: Reduction and Cyclization

-

Reduce the double bond of the α,β-unsaturated ester via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

Induce lactam formation by heating the resulting amino ester, possibly with a mild base or acid catalyst, to yield the ethyl ester of this compound.

-

Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide followed by acidic workup).

Retrosynthetic Strategy 3: Hydrogenation of a Pyridone Precursor

The catalytic hydrogenation of a corresponding pyridone or dihydropyridone is a direct and often efficient method for the synthesis of saturated piperidones.[7][8]

Logical Framework & Disconnection

This approach involves the disconnection of two hydrogen atoms from the piperidone ring, leading to a 2-oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid or a 2-oxo-1,2-dihydropyridine-4-carboxylic acid precursor. These precursors can be synthesized through various methods, including cycloaddition reactions.

subgraph Retrosynthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="this compound"]; J [label="2-Oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid"]; K [label="Dienophile and Diene"];

end

subgraph Synthesis node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; K_synth [label="Dienophile and Diene"]; J_synth [label="2-Oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid"]; I_synth [label="this compound"];

end

linkStyle 0,1,3,4 stroke-width:2px,stroke:#EA4335,fill:none; }

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general procedures for the hydrogenation of pyridone systems.[9][10]

Step 1: Synthesis of the Pyridone Precursor

The synthesis of the substituted pyridone precursor can be accomplished through various routes, one of which is a multi-component reaction. For instance, a reaction between an appropriate β-ketoester, an aldehyde, and an ammonia source can lead to the formation of a dihydropyridone.

Step 2: Catalytic Hydrogenation

-

Dissolve the 2-oxo-1,2,3,4-tetrahydropyridine-4-carboxylic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add a hydrogenation catalyst, for example, 5% rhodium on alumina or platinum oxide (Adam's catalyst).[8]

-

Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.

-

Agitate the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Routes

| Route | Key Reaction | Advantages | Potential Challenges |

| Dieckmann Condensation | Intramolecular Claisen | Convergent, well-established | Requires multi-step synthesis of the precursor, potential for side reactions. |

| From Glutamic Acid | Intramolecular Cyclization | Readily available chiral starting material | Multiple protection/deprotection steps, potential for racemization. |

| Pyridone Hydrogenation | Catalytic Hydrogenation | Direct, potentially high-yielding | Synthesis of the pyridone precursor can be complex, requires specialized hydrogenation equipment. |

Conclusion

The retrosynthetic analysis of this compound reveals several viable synthetic strategies, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical requirements of the final product. The Dieckmann condensation offers a classic and robust approach, while the use of glutamic acid as a chiral precursor is attractive for enantioselective synthesis. The hydrogenation of a pyridone precursor provides a more direct route, provided the precursor is readily accessible. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this valuable chemical building block.

References

- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Scalable Synthesis of 2-Oxopiperidine-4-carboxylic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of scalable synthetic strategies for the production of 2-oxopiperidine-4-carboxylic acid, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the industrial demand for efficient and robust manufacturing processes, this document delves into the critical aspects of synthesis, from the selection of raw materials to process optimization and analytical validation. We present a comparative analysis of prominent synthetic routes, culminating in a detailed, field-proven protocol for a highly scalable approach. This guide is intended for researchers, chemists, and process development professionals seeking to implement or enhance the large-scale synthesis of this valuable molecule.

Introduction: The Significance of the this compound Scaffold

This compound, also known as 4-carboxy-2-piperidone, is a bifunctional molecule featuring a lactam and a carboxylic acid. This unique structural arrangement makes it a highly versatile building block for the synthesis of complex pharmaceutical agents and biologically active compounds.[1] The rigid piperidine core, combined with the hydrogen bond donor and acceptor capabilities of the lactam and the ionizable carboxylic acid group, allows for diverse molecular interactions, making it a privileged scaffold in drug design. Its derivatives have been explored for a range of therapeutic applications, underscoring the need for reliable and scalable synthetic methods.

Strategic Approaches to Scalable Synthesis

The economically viable synthesis of this compound on an industrial scale hinges on several key factors: cost and availability of starting materials, number of synthetic steps, overall yield, and ease of purification. Two primary strategies have emerged as the most promising for large-scale production:

-

Route A: Catalytic Hydrogenation of a Pyridine Precursor

-

Route B: Cyclization of Glutamic Acid Derivatives

Comparative Analysis of Scalable Routes

| Feature | Route A: Catalytic Hydrogenation | Route B: Cyclization of Glutamic Acid |

| Starting Materials | 2,6-Dichloropyridine-4-carboxylic acid or 2-Hydroxypyridine-4-carboxylic acid | L-Glutamic acid |

| Reagent Cost | Generally lower due to commodity chemicals. | Can be higher depending on the specific glutamic acid derivative and chiral reagents. |